Tienilic Acid

Urate transport Renal pharmacology Diuretics

Tienilic acid is the definitive CYP2C9 mechanism-based inactivator (kinact/KI=813 L mol⁻¹ s⁻¹, KI=4.3 µM), essential as a positive control in time-dependent inhibition (TDI) assays during drug discovery. Its dual loop diuretic and uricosuric activity (10–50× more potent than furosemide in urate uptake inhibition) makes it a benchmark for transporter studies. The non-inactivating 3-thenoyl regioisomer (TAI) provides a matched negative control. Withdrawn from clinical use due to hepatotoxicity, it now serves as a prototypical tool for studying immune-mediated drug-induced liver injury (DILI) via CYP2C9 bioactivation.

Molecular Formula C13H8Cl2O4S
Molecular Weight 331.2 g/mol
CAS No. 40180-04-9
Cat. No. B017837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTienilic Acid
CAS40180-04-9
Synonyms2-[2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid;  [2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid;  2,3-Dichloro-4-(2-thenoyl)_x000B_phenoxyacetic Acid;  4-(2-Thenoyl)-2,3-dichlorophenoxyacetic Acid;  4-(2-Thienylcarbonyl)-2,3-dichlorophenoxyac
Molecular FormulaC13H8Cl2O4S
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl
InChIInChI=1S/C13H8Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5H,6H2,(H,16,17)
InChIKeyAGHANLSBXUWXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Tienilic Acid (CAS 40180-04-9): A Potent Uricosuric Loop Diuretic with a Unique CYP2C9 Mechanism-Based Inactivation Profile


Tienilic acid (also known as ticrynafen) is a phenoxyacetic acid derivative that functions as a loop diuretic with clinically significant uricosuric activity, formerly marketed for the treatment of hypertension [1]. Structurally, it is an aromatic ketone in which 2,3-dichlorophenoxyacetic acid is substituted at the 4-position with a thiophenecarbonyl group [2]. While withdrawn from clinical use in 1982 due to hepatotoxicity, tienilic acid retains high value as a research tool compound due to its unique mechanism of action as a potent, selective, mechanism-based inactivator (suicide substrate) of cytochrome P450 enzymes CYP2C9 and CYP2C10, leading to its continued use in studying drug metabolism, reactive metabolite formation, and idiosyncratic drug-induced liver injury [3].

Why Tienilic Acid Cannot Be Readily Substituted with Other Uricosuric Diuretics or CYP2C9 Probes: Critical Differentiation Points


While other loop diuretics (e.g., furosemide) or uricosuric agents (e.g., probenecid, benzbromarone) share overlapping pharmacological activities, tienilic acid occupies a unique intersection of three properties that prevent straightforward substitution in research applications: (1) It is a dual loop diuretic and uricosuric agent with a potency advantage over common diuretics in inhibiting urate uptake [1]. (2) It is a selective, mechanism-based inactivator of CYP2C9 with well-defined kinetic parameters, unlike other uricosuric drugs which do not share this precise inactivation mechanism [2]. (3) Its distinctive hepatotoxicity, driven by covalent binding to CYP2C9 and immune-mediated mechanisms, makes it a specific tool for studying idiosyncratic drug-induced liver injury pathways, a profile not replicated by other loop diuretics or uricosurics [3][4].

Tienilic Acid: Quantitative Head-to-Head Differentiation Data for Research Procurement Decisions


Uricosuric Potency Advantage: 10- to 50-Fold Greater than Standard Loop Diuretics

In human brush-border membrane vesicle (BBMV) assays measuring inhibition of [14C]-urate uptake in exchange for cold urate, tienilic acid demonstrated a 10- to 50-fold greater potency compared to the widely used loop diuretic furosemide, as well as hydrochlorothiazide and chlorothiazide [1]. This significant quantitative advantage positions tienilic acid as a preferred tool for studies requiring potent inhibition of urate reabsorption.

Urate transport Renal pharmacology Diuretics

Potency Ranking Among Uricosurics: Intermediate Position with Specificity Implications

In rat renal brush border membrane vesicles, the rank order of potency for inhibiting OH-/urate exchange was established as benzbromarone > tienilic acid > sulfinpyrazone > probenecid, with this ranking correlating with clinical doses in humans [1]. While not the most potent agent overall, tienilic acid's intermediate position distinguishes it from both the high-potency benzbromarone and the lower-potency probenecid and sulfinpyrazone, offering a differentiated potency profile for comparative urate transport studies.

Uricosuric agents Urate reabsorption Renal transport

CYP2C9 Mechanism-Based Inactivation Kinetics: Well-Defined Parameters for Enzyme Studies

Tienilic acid acts as a mechanism-based inactivator of CYP2C9 (and CYP2C10) with well-characterized kinetic parameters. For CYP2C10, the inactivation parameters were determined as: maximal half-life of inactivation (t1/2,max) = 3.4 min, inactivation rate constant (kinact) = 3.6 × 10⁻³ s⁻¹, inhibitor concentration for half-maximal inactivation (KI) = 4.3 µM, and an inactivation efficiency constant (kinact/KI) = 813 L mol⁻¹ s⁻¹ [1]. The partition ratio (number of turnovers per inactivation event) was 11.6, with covalent binding reaching 0.9 mol of TA metabolite per mole of P450 2C10 prior to complete enzyme inactivation [1]. These well-defined kinetic constants make tienilic acid a valuable calibrated tool for CYP2C9 inhibition studies.

CYP2C9 inhibition Mechanism-based inactivation Drug metabolism

Regioisomeric Specificity: The 3-Thenoyl Isomer (TAI) Does Not Inactivate CYP2C9

A critical structural differentiation exists between tienilic acid (TA) and its 3-thenoyl regioisomer (tienilic acid isomer, TAI). While TA undergoes CYP2C9-mediated oxidation to 5-OH-TA and forms a covalent adduct that inactivates the enzyme, TAI—despite being chemically very similar and oxidized by CYP2C9 to a thiophene-S-oxide—is not a mechanism-based inactivator of CYP2C9 [1][2]. This regioisomer specificity underscores the precise structural requirements for the suicide inactivation mechanism and makes TA a uniquely suitable compound for structure-activity studies exploring the relationship between thiophene substitution patterns and enzyme inactivation.

CYP2C9 inhibition Structure-activity relationship Reactive metabolites

Pharmacokinetic Profile: Short Half-Life and Rapid Absorption for Acute Studies

Tienilic acid exhibits a short plasma half-life of 1.6 to 2.4 hours in humans following oral administration of 250-1000 mg doses, with first-order elimination kinetics [1]. Peak plasma concentrations occur at approximately 2-4 hours post-dose, with values of 2.5, 4.5, or 10.1 mg/dL for 250, 500, and 1000 mg doses, respectively [1][2]. Protein binding is extensive (>98%) [1]. Approximately 21-30% of the dose is excreted unchanged in urine over 24 hours, with 36-47% excreted including identified metabolites [1][2]. In contrast to some comparator diuretics, tienilic acid's pharmacokinetic profile is characterized by rapid absorption and a relatively short duration of action (uricosuric and natriuretic effects lasting 8-12 hours), making it suitable for acute experimental designs [1].

Pharmacokinetics Drug metabolism Bioavailability

Hepatotoxicity Profile: Specific Immune-Mediated Mechanism Distinct from Other Diuretics

Tienilic acid causes a rare but severe immune-mediated hepatitis characterized by the formation of anti-LKM2 (anti-CYP2C9) autoantibodies, a phenomenon not associated with other loop diuretics (e.g., furosemide, bumetanide) or uricosurics (e.g., probenecid, benzbromarone) [1]. The mechanism involves covalent binding of the reactive thiophene-S-oxide metabolite to CYP2C9, which acts as a hapten, triggering an immune response in susceptible individuals [1][2]. While all patients taking tienilic acid experience CYP2C9 covalent adduct formation, only a small subset (<1/5000) develop hepatitis, highlighting the multifactorial nature of the idiosyncratic response [1]. This specific, well-documented hepatotoxicity mechanism distinguishes tienilic acid as a unique tool for studying immune-mediated drug-induced liver injury, a property not shared by other drugs in the diuretic/uricosuric class.

Hepatotoxicity Drug-induced liver injury Immunotoxicity

Optimal Research and Industrial Use Cases for Tienilic Acid Based on Quantitative Differentiation


Positive Control for CYP2C9 Mechanism-Based Inactivation (MBI) Assays

Due to its well-defined kinetic parameters (kinact/KI = 813 L mol⁻¹ s⁻¹, KI = 4.3 µM, partition ratio = 11.6) and its established role as a suicide substrate for CYP2C9, tienilic acid serves as an ideal positive control in time-dependent inhibition assays during drug discovery screening [1]. Its rapid inactivation kinetics (t1/2,max = 3.4 min) allow for efficient experimental timelines, while the availability of the non-inactivating regioisomer TAI provides a matched negative control for validation of assay specificity [1][2].

Calibration Standard for Urate Transport Inhibition Studies

In human brush-border membrane vesicle assays, tienilic acid's 10- to 50-fold potency advantage over furosemide, hydrochlorothiazide, and chlorothiazide makes it a valuable benchmark compound for calibrating urate uptake inhibition experiments [1]. Its intermediate potency ranking among uricosurics (benzbromarone > tienilic acid > sulfinpyrazone > probenecid) also allows it to serve as a reference point in comparative studies of urate transport mechanisms [2].

Mechanistic Tool for Studying Idiosyncratic Drug-Induced Liver Injury (IDILI)

Tienilic acid is a prototypical compound for investigating the mechanisms of immune-mediated hepatotoxicity, as its pathogenesis is well-documented: CYP2C9-mediated bioactivation generates a reactive thiophene-S-oxide metabolite that covalently binds to the enzyme, acting as a hapten and eliciting anti-LKM2 autoantibodies in susceptible individuals [1][2]. The 3-thenoyl regioisomer (TAI), which does not inactivate CYP2C9, provides a structurally similar negative control for such studies [1][2].

Reference Compound for Thiophene-Containing Drug Metabolism Studies

Given its selective oxidation at the C-5 position of the thiophene ring by CYP2C9, tienilic acid is a valuable reference compound for studying the metabolism of thiophene-containing drugs [1]. Its short half-life (1.6-2.4 hours) and rapid absorption profile make it suitable for acute metabolic studies in vitro or in ex vivo systems where rapid clearance is desirable to minimize experimental duration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tienilic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.